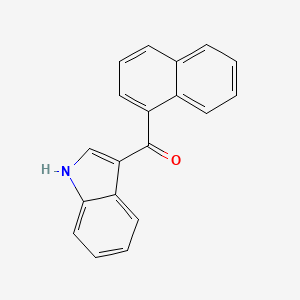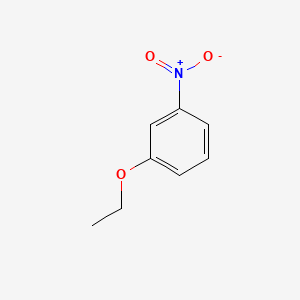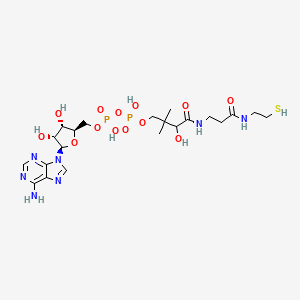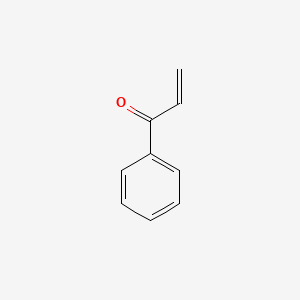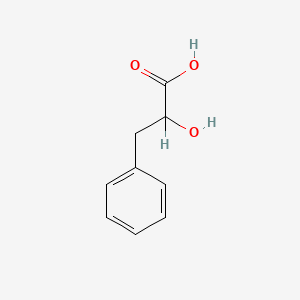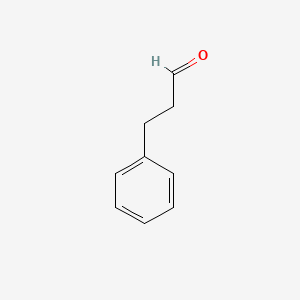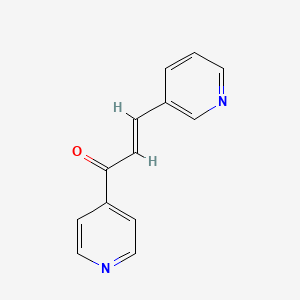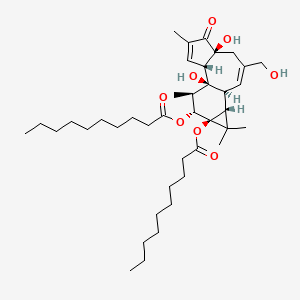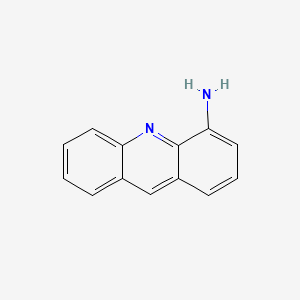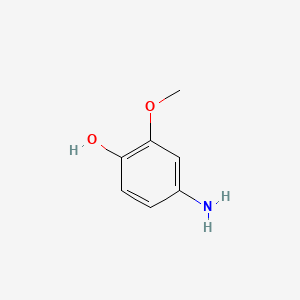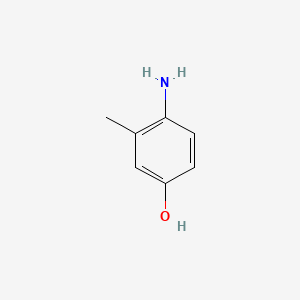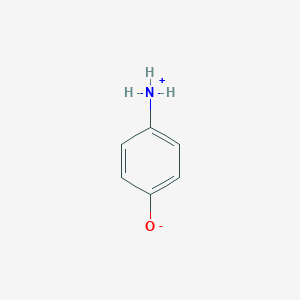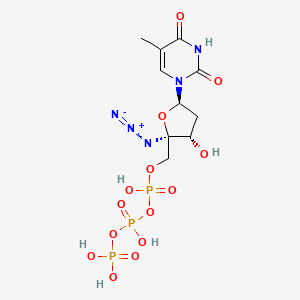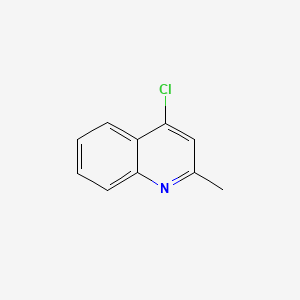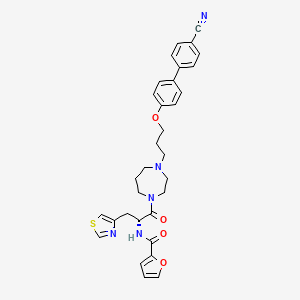
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Overview
Description
A-320436 is an H3 receptor antagonist that may affect cognition.
Scientific Research Applications
Synthesis and Labeling Methods
- The compound 2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)- has been involved in the synthesis of complex molecules. For example, in the preparation of labeled compounds as CCK-A antagonists, similar compounds have been synthesized using key intermediates like thiophene-2-carbonitrile and 2-iodothiophene, showcasing the compound's role in intricate chemical processes (Saemian, Shirvani, & Javaheri, 2012).
Application in Pharmacology
- Compounds structurally similar to 2-Furancarboxamide have been studied for their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists. Research has shown that alterations in the aromatic nucleus of such compounds can significantly affect their inhibitory activity on certain physiological reflexes in rats (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).
Chemical Reactions and Transformations
- The compound's class has been used to study various chemical reactions and transformations. For instance, the Nitrile Carboxamide Rearrangement is a key reaction involving such compounds, leading to the formation of complex structures like cyclohexanone-2-carboxamide and its derivatives through various intermediate steps (Bischoff, Schroeder, & Gründemann, 1982).
Synthesis of Complex Molecules
- Another application is in the synthesis of complex molecules like pseudopeptidic diazepines and benzodiazepines, where such compounds are used as starting materials or intermediates. These syntheses are crucial in the development of new drugs and understanding chemical interactions (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).
Heterocyclic Chemistry
- The compound is also important in heterocyclic chemistry, where its derivatives are used to synthesize various heterocyclic structures. This has implications in creating new materials and understanding organic chemistry mechanisms (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity Studies
- Derivatives of 2-Furancarboxamide have been studied for their antimicrobial activities. Synthesis and characterization of such compounds provide insights into new potential treatments for microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
properties
CAS RN |
378233-39-7 |
|---|---|
Product Name |
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)- |
Molecular Formula |
C32H33N5O4S |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[(2R)-1-[4-[3-[4-(4-cyanophenyl)phenoxy]propyl]-1,4-diazepan-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C32H33N5O4S/c33-21-24-5-7-25(8-6-24)26-9-11-28(12-10-26)40-19-3-14-36-13-2-15-37(17-16-36)32(39)29(20-27-22-42-23-34-27)35-31(38)30-4-1-18-41-30/h1,4-12,18,22-23,29H,2-3,13-17,19-20H2,(H,35,38)/t29-/m1/s1 |
InChI Key |
ZZPXXWARRVDGQK-GDLZYMKVSA-N |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)[C@@H](CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N |
SMILES |
C1CN(CCN(C1)C(=O)C(CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C(CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-320436, A320436, A 320436 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



